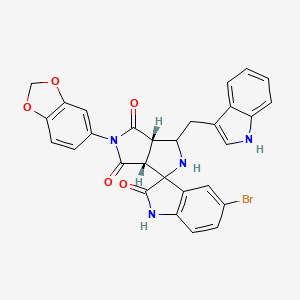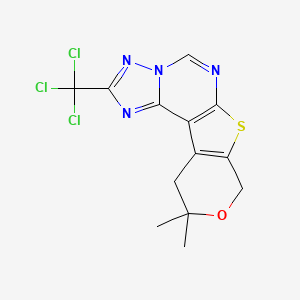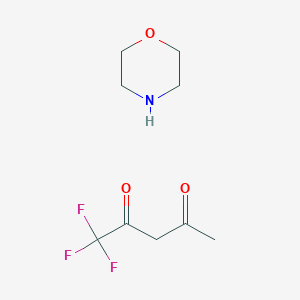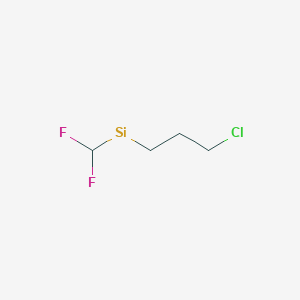
C29H21BrN4O5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This complex organic molecule features a bromine atom, multiple cyano groups, and a spiro structure, making it a subject of interest in various fields of chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-dimethyl (3R,9’aR)-1-benzyl-8’-bromo-1’,1’-dicyano-2-oxo-1,1’,2,9’a-tetrahydrospiro[indole-3,2’-quinolizine]-3’,4’-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indole and quinolizine precursors, followed by the introduction of the bromine atom through electrophilic bromination. The cyano groups are introduced via nucleophilic substitution reactions. The final step involves the formation of the spiro structure through a cyclization reaction under controlled conditions, often requiring specific catalysts and solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This includes the use of continuous flow reactors for better control of reaction conditions, as well as the development of efficient purification methods to isolate the desired product from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
3’,4’-dimethyl (3R,9’aR)-1-benzyl-8’-bromo-1’,1’-dicyano-2-oxo-1,1’,2,9’a-tetrahydrospiro[indole-3,2’-quinolizine]-3’,4’-dicarboxylate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert cyano groups to amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide or thiolates can be used to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3’,4’-dimethyl (3R,9’aR)-1-benzyl-8’-bromo-1’,1’-dicyano-2-oxo-1,1’,2,9’a-tetrahydrospiro[indole-3,2’-quinolizine]-3’,4’-dicarboxylate: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The bromine atom and cyano groups play crucial roles in binding to enzymes or receptors, potentially inhibiting or activating biological pathways. The spiro structure may also contribute to the compound’s stability and specificity in binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3’,4’-dimethyl (3R,9’aR)-1-benzyl-8’-chloro-1’,1’-dicyano-2-oxo-1,1’,2,9’a-tetrahydrospiro[indole-3,2’-quinolizine]-3’,4’-dicarboxylate
- 3’,4’-dimethyl (3R,9’aR)-1-benzyl-8’-fluoro-1’,1’-dicyano-2-oxo-1,1’,2,9’a-tetrahydrospiro[indole-3,2’-quinolizine]-3’,4’-dicarboxylate
Uniqueness
The presence of the bromine atom in 3’,4’-dimethyl (3R,9’aR)-1-benzyl-8’-bromo-1’,1’-dicyano-2-oxo-1,1’,2,9’a-tetrahydrospiro[indole-3,2’-quinolizine]-3’,4’-dicarboxylate distinguishes it from its chloro and fluoro analogs, potentially leading to different reactivity and biological activity. The specific arrangement of functional groups and the spiro structure also contribute to its unique properties.
Eigenschaften
Molekularformel |
C29H21BrN4O5 |
|---|---|
Molekulargewicht |
585.4 g/mol |
IUPAC-Name |
(3aR,6aS)-5-(1,3-benzodioxol-5-yl)-5'-bromo-1-(1H-indol-3-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |
InChI |
InChI=1S/C29H21BrN4O5/c30-15-5-7-20-18(10-15)29(28(37)32-20)25-24(21(33-29)9-14-12-31-19-4-2-1-3-17(14)19)26(35)34(27(25)36)16-6-8-22-23(11-16)39-13-38-22/h1-8,10-12,21,24-25,31,33H,9,13H2,(H,32,37)/t21?,24-,25+,29?/m1/s1 |
InChI-Schlüssel |
YAPHKTAXQNRXCF-BUHLBGKYSA-N |
Isomerische SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)[C@H]4[C@@H](C3=O)C5(C6=C(C=CC(=C6)Br)NC5=O)NC4CC7=CNC8=CC=CC=C87 |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)C4C(NC5(C4C3=O)C6=C(C=CC(=C6)Br)NC5=O)CC7=CNC8=CC=CC=C87 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(1-Phenylcyclopropyl)methyl]piperazine](/img/structure/B15173731.png)
![(6-Methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-14-yl) trifluoromethanesulfonate](/img/structure/B15173737.png)


![Ethyl 3-acetyl-2,3,6,11-tetrahydro-1,6,11-trioxo-1H-naphth[2,3-e]indole-2-carboxylate](/img/structure/B15173768.png)
![(2S)-2-(4-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B15173773.png)



![Methanone, [3-methyl-5-(1-methylethyl)-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]-](/img/structure/B15173800.png)

![2-Methyl-1-(4-methylphenyl)-1H-benzo[F]indole-3-carbonitrile](/img/structure/B15173809.png)
